2-(3-fluorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide
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Overview
Description
2-(3-fluorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of amides. It features a fluorophenoxy group, a triazole ring, and a propanamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide typically involves the following steps:
Formation of the Fluorophenoxy Intermediate: The starting material, 3-fluorophenol, is reacted with an appropriate halogenated compound (e.g., bromoalkane) under basic conditions to form the fluorophenoxy intermediate.
Triazole Formation: The fluorophenoxy intermediate is then subjected to a cyclization reaction with hydrazine and an appropriate aldehyde or ketone to form the triazole ring.
Amidation: The final step involves the reaction of the triazole intermediate with a suitable acylating agent (e.g., acyl chloride) to form the propanamide moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the phenoxy group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the amide or triazole moieties, potentially leading to the formation of amines or reduced triazole derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(3-fluorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide would depend on its specific biological target. Generally, compounds with triazole rings are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluorophenoxy group may enhance binding affinity or selectivity towards specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide
- 2-(3-bromophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide
- 2-(3-methylphenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide
Uniqueness
The presence of the fluorine atom in 2-(3-fluorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide can significantly influence its chemical and biological properties. Fluorine is known to enhance metabolic stability, lipophilicity, and binding interactions, making this compound potentially more effective or selective compared to its analogs.
Biological Activity
2-(3-fluorophenoxy)-N-(4H-1,2,4-triazol-3-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C11H12FN4O2 with a molecular weight of 250.233 g/mol. Its structure includes a triazole ring, which is known for its diverse biological activities.
Anti-inflammatory Activity
Research has shown that derivatives of 1,2,4-triazole exhibit significant anti-inflammatory properties. In one study, compounds similar to this compound demonstrated the ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). Specifically, compounds tested at a concentration of 50 µg/mL showed a reduction in TNF-α levels by approximately 44–60% compared to controls .
Table 1: Cytokine Inhibition by Triazole Derivatives
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
3a | 60% | 45% |
3b | 50% | 40% |
3c | 55% | 50% |
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has been well-documented. In studies involving various bacterial strains, including both Gram-positive and Gram-negative bacteria, compounds similar to this compound exhibited varying degrees of antibacterial activity. The presence of specific substituents on the triazole ring influenced their effectiveness against pathogens .
Table 2: Antimicrobial Activity Against Bacterial Strains
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
3a | E. coli | 15 |
3b | S. aureus | 18 |
3c | P. aeruginosa | 12 |
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Studies have indicated that triazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results against lung and breast cancer cells with IC50 values significantly lower than those of standard chemotherapeutic agents .
Table 3: Anticancer Activity Against Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
3a | A549 (Lung) | 10.5 |
3b | MCF-7 (Breast) | 8.7 |
Case Studies
- Anti-inflammatory Effects : A study evaluating the effects of triazole derivatives on cytokine release demonstrated that certain compounds could effectively modulate immune responses in vitro.
- Antimicrobial Efficacy : Another investigation highlighted the broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
- Cancer Research : Recent research focused on evaluating the antiproliferative effects of triazole derivatives on various cancer cell lines revealed that these compounds could significantly inhibit cell growth and induce apoptosis.
Properties
Molecular Formula |
C11H11FN4O2 |
---|---|
Molecular Weight |
250.23 g/mol |
IUPAC Name |
2-(3-fluorophenoxy)-N-(1H-1,2,4-triazol-5-yl)propanamide |
InChI |
InChI=1S/C11H11FN4O2/c1-7(10(17)15-11-13-6-14-16-11)18-9-4-2-3-8(12)5-9/h2-7H,1H3,(H2,13,14,15,16,17) |
InChI Key |
RTLCTXAJTJOTNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NC=NN1)OC2=CC(=CC=C2)F |
Origin of Product |
United States |
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